Ethyl 4-(butylamino)benzoate
Overview
Description
Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)benzoic acid. This compound is primarily used in chemical synthesis and has applications in various fields due to its unique chemical properties .
Scientific Research Applications
Ethyl 4-(butylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to benzonatate.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-(butylamino)benzoate, also known as an N-alkylated ester derivative of aminobenzoic acid , primarily targets the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses.
Mode of Action
This compound acts as a local anesthetic, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . It achieves this by binding to specific parts of the sodium ion channel . This interaction affects the membrane potential, reducing the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By inhibiting sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This results in a temporary loss of sensation in the local area where the compound is applied .
Pharmacokinetics
As a local anesthetic, it is likely to be absorbed and circulated in the area of application, exerting its effects locally rather than systemically
Result of Action
The primary result of this compound’s action is the temporary loss of sensation in the area of application, making it useful for local surgery and treatment . By blocking nerve conduction, it effectively numbs the area, providing relief from pain and discomfort.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can affect its efficacy . Therefore, it is recommended to avoid dust formation during its application . Additionally, the compound should be stored at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(butylamino)benzoate can be synthesized through the reaction of butyraldehyde and benzocaine. The process involves the condensation of butyraldehyde with benzocaine in the presence of sodium sulfonate, followed by esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as methanol or dimethyl sulfoxide, and the product is purified through recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Comparison with Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- 4-(Methylamino)benzoic acid
- 2-(Dimethylamino)ethyl methacrylate
- 4-(Aminomethyl)benzoic acid
- Ethyl 4-aminobenzoate
Uniqueness: Ethyl 4-(butylamino)benzoate is unique due to its specific butylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and potential medical applications .
Properties
IUPAC Name |
ethyl 4-(butylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXRSQYDLPYYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059101 | |
Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 4-butylaminobenzoate | |
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CAS No. |
94-32-6 | |
Record name | Ethyl 4-(butylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-butylaminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-butylaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.112 | |
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Record name | ETHYL 4-BUTYLAMINOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D68EP3V31W | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 4-(butylamino)benzoate utilized in polymer chemistry?
A1: this compound serves as a monomer in the synthesis of novel copolyamides. [] This compound, alongside e-caprolactam, undergoes a one-step bulk copolymerization reaction in the presence of sodium salts and an acyllactam activator. [] This process, involving simultaneous anionic ring-opening and condensation reactions, allows for the incorporation of aromatic units within an aliphatic polyamide backbone. []
Q2: What is the mechanism of action of this compound on α7 nicotinic acetylcholine receptors?
A2: this compound, also known as tetracaine, acts as a noncompetitive antagonist of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] Unlike some antagonists that simply block the open channel, tetracaine exhibits a more complex mechanism. It not only reduces channel open times and burst durations but also induces unique subconductance states within the receptor. [] This suggests that tetracaine might interact with the α7 nAChR beyond simple ion channel block, potentially influencing conformational states relevant to both channel activity and ion channel-independent signaling. []
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